molecular formula C6H10ClNO B3277897 5-(Chloromethyl)-1-methylpyrrolidin-2-one CAS No. 66769-85-5

5-(Chloromethyl)-1-methylpyrrolidin-2-one

Cat. No.: B3277897
CAS No.: 66769-85-5
M. Wt: 147.6 g/mol
InChI Key: KSTOZNWYSSCMBN-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-1-methylpyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones It is characterized by a five-membered lactam ring with a chloromethyl group at the 5-position and a methyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-1-methylpyrrolidin-2-one can be achieved through several methods. One common approach involves the reaction of 1-methylpyrrolidin-2-one with chloromethylating agents under acidic conditions. For example, the reaction with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride can yield the desired product. The reaction typically proceeds via the formation of an intermediate chloromethyl ether, which then undergoes cyclization to form the pyrrolidinone ring.

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is becoming increasingly important in industrial processes.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-1-methylpyrrolidin-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols to form a variety of derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the carbonyl group can yield the corresponding alcohol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions typically require mild to moderate temperatures and may be catalyzed by transition metals.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used. These reactions often require acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are employed. These reactions are usually carried out under anhydrous conditions.

Major Products Formed

The major products formed from these reactions include substituted pyrrolidinones, carboxylic acids, and alcohols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(Chloromethyl)-1-methylpyrrolidin-2-one has several scientific research applications:

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

    Medicinal Chemistry: The compound is explored for its potential as a building block in the development of new drugs, particularly those targeting neurological and inflammatory conditions.

    Material Science: It is used in the synthesis of polymers and advanced materials with specific properties, such as conductivity and biocompatibility.

    Biological Research: The compound is studied for its interactions with biological macromolecules and its potential as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-1-methylpyrrolidin-2-one involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This reactivity makes it a useful tool in studying enzyme mechanisms and protein function. Additionally, the compound’s structure allows it to interact with specific receptors and ion channels, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-Methylpyrrolidin-2-one: Lacks the chloromethyl group, making it less reactive in substitution reactions.

    5-Methyl-1-methylpyrrolidin-2-one: Has a methyl group instead of a chloromethyl group at the 5-position, resulting in different reactivity and applications.

    5-(Bromomethyl)-1-methylpyrrolidin-2-one: Similar structure but with a bromomethyl group, which can undergo different substitution reactions compared to the chloromethyl derivative.

Uniqueness

5-(Chloromethyl)-1-methylpyrrolidin-2-one is unique due to the presence of the chloromethyl group, which imparts specific reactivity and allows for the formation of a wide range of derivatives. This makes it a valuable intermediate in organic synthesis and a useful tool in medicinal chemistry and biological research.

Properties

IUPAC Name

5-(chloromethyl)-1-methylpyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClNO/c1-8-5(4-7)2-3-6(8)9/h5H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSTOZNWYSSCMBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(CCC1=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66769-85-5
Record name 5-(chloromethyl)-1-methylpyrrolidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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